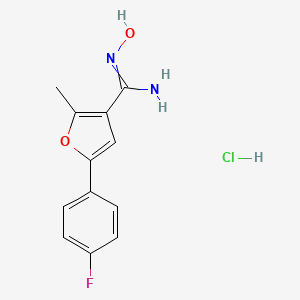

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine; hydrochloride

Description

This compound (CAS: 684648-47-3) is a furan-based hydroxamidine derivative substituted with a 4-fluorophenyl group and a methyl group at the 2-position of the furan ring. The fluorine atom at the para position of the phenyl ring likely improves metabolic stability and modulates electronic properties, while the N-hydroxyamidine group may contribute to metal chelation or hydrogen bonding in biological systems .

Properties

IUPAC Name |

5-(4-fluorophenyl)-N'-hydroxy-2-methylfuran-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2.ClH/c1-7-10(12(14)15-16)6-11(17-7)8-2-4-9(13)5-3-8;/h2-6,16H,1H3,(H2,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBZWPXDWBBVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=NO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine; hydrochloride typically involves multi-step organic synthesis. One common method includes the formation of the furan ring followed by the introduction of the 4-fluorophenyl group through electrophilic aromatic substitution. The hydroxy and carboxamidine groups are then introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine; hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboxamidine moiety can be reduced to form amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the carboxamidine group may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine is being investigated for its potential as a pharmacophore in drug development. Key areas of research include:

- Anti-inflammatory Properties: Studies have shown that compounds with similar structures can inhibit specific inflammatory pathways. The hydroxy group may play a crucial role in modulating these pathways.

- Anticancer Activity: Preliminary research indicates potential anticancer properties, particularly in targeting specific enzymes involved in cancer cell proliferation.

Case Study:

A recent study explored the compound's effects on tumor growth in vitro, demonstrating significant inhibition of cell proliferation in several cancer cell lines. Further investigations are needed to elucidate the precise mechanisms involved.

Materials Science

In materials science, 5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine is being explored for its potential use in synthesizing advanced materials:

- Polymers: The compound's unique functional groups may facilitate the creation of novel polymeric materials with enhanced properties.

- Nanomaterials: Research is ongoing into its application in nanotechnology, where it could serve as a building block for nanoscale devices or coatings.

Data Table: Potential Applications in Materials Science

| Application Area | Description | Potential Benefits |

|---|---|---|

| Polymers | Synthesis of new polymeric materials | Enhanced mechanical properties |

| Nanotechnology | Building blocks for nanoscale devices | Improved functionality |

Biological Research

The compound serves as a valuable probe in biochemical assays:

- Enzyme Activity Studies: It can be used to study enzyme kinetics and inhibition mechanisms, providing insights into enzyme structure-function relationships.

- Protein Interactions: The compound's ability to bind specific proteins allows researchers to investigate protein-protein interactions, crucial for understanding cellular processes.

Case Study:

A study utilized this compound to examine its effect on a specific enzyme involved in metabolic pathways. Results indicated that it effectively inhibited enzyme activity, suggesting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine; hydrochloride involves its interaction with specific molecular targets. The hydroxy and carboxamidine groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Group | Potential Applications |

|---|---|---|---|---|---|

| 5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine; hydrochloride | Furan | 4-Fluorophenyl, methyl | ~295 (estimated) | N-Hydroxyamidine | Enzyme inhibition, chelation |

| N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine; HCl | Furan | 4-Trifluoromethoxyphenyl, methyl | 336.7 | N-Hydroxyamidine | Agrochemicals |

| 6-Chloro-2-(4-fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide | Furopyridine | 4-Fluorophenyl, chlorine, carboxamide | ~400 (estimated) | Carboxamide | Kinase inhibitors |

| 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide | Benzofuran | 4-Methyl-oxadiazole | ~330 (estimated) | Carboxamide, oxadiazole | Antimicrobial agents |

Research Findings and Trends

- Fluorine vs. Trifluoromethoxy : Fluorine’s small size and high electronegativity make it ideal for subtle electronic modulation, while -OCF₃ is preferred for steric bulk and enhanced metabolic stability .

- Hydroxyamidine vs. Carboxamide : Hydroxyamidine’s metal-chelating ability is advantageous in metalloenzyme inhibitors, whereas carboxamides offer better hydrolytic stability for oral drugs .

- Heterocycle Choice : Furan derivatives are less electron-deficient than isoxazoles or pyridines, favoring different binding modes in biological targets .

Biological Activity

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine hydrochloride is a synthetic compound that belongs to the furan derivative class. It features a furan ring substituted with a 4-fluorophenyl group, a hydroxy group, and a carboxamidine moiety. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula: C12H12ClFN2O2

- Molecular Weight: 270.69304 g/mol

- CAS Number: Not available

- MDL Number: MFCD27937115

- Purity: 95%+

The biological activity of 5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, modulating various biological pathways. This interaction can lead to anti-inflammatory and anticancer effects, although the precise mechanisms remain under investigation.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit various enzymes, potentially leading to therapeutic applications in cancer treatment and other diseases. The inhibition is often linked to its structural features, particularly the hydroxy and carboxamidine groups, which may facilitate binding to enzyme active sites.

Anticancer Activity

Studies have demonstrated that derivatives of furan compounds exhibit significant antiproliferative activity against various human cancer cell lines. For instance, related compounds have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer types, suggesting that 5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine hydrochloride may also possess similar properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CA-4 | A549 | 0.05 |

| CA-4 | ACHN | 0.09 |

| 5-(4-FPH) | HAAEC | TBD |

Note: TBD = To Be Determined

Study on Antiproliferative Effects

A recent study investigated the antiproliferative effects of various furan derivatives, including those structurally similar to 5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine hydrochloride. The results highlighted that these compounds could induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity.

"Compounds demonstrated significant increases in caspase-3 activation, indicating their potential as apoptosis-inducing agents."

Comparison with Similar Compounds

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine hydrochloride can be compared with other similar compounds based on their structural characteristics and biological activities:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| 4-Fluorophenylhydrazine HCl | Fluorophenyl group | Moderate enzyme inhibition |

| 4-Chlorophenylhydrazine HCl | Chlorophenyl group | Low antiproliferative activity |

| 5-(4-Fluoro-phenyl) Derivative | Hydroxy and carboxamidine groups | High anticancer potential |

Research Applications

The compound has diverse applications in:

- Medicinal Chemistry: As a potential drug candidate for treating inflammatory diseases and cancers.

- Biological Research: Used as a probe in assays for studying enzyme activities.

- Materials Science: Investigated for its role in synthesizing advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the furan core. Key steps include:

- Friedel-Crafts acylation to introduce the 4-fluorophenyl group.

- Amidine formation via reaction of the carboxamide intermediate with hydroxylamine under acidic conditions .

- Hydrochloride salt formation using HCl in ethanol or methanol.

- Purity optimization : Use preparative HPLC (≥95% purity, as in ) and recrystallization in ethanol/water mixtures. Monitor intermediates via LC-MS and confirm final structure via H/C NMR and X-ray crystallography (e.g., as in ).

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Confirm regiochemistry of the fluorophenyl and methyl substituents (e.g., F NMR for fluorine environment analysis).

- HPLC : Assess purity (≥98% as per ) using a C18 column with acetonitrile/water gradients.

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray crystallography : Resolve structural ambiguities, particularly the conformation of the hydroxyamidine group (e.g., ).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- GHS compliance : Classify based on acute toxicity (Category 4, H302), skin/eye irritation (H315/H319), and respiratory sensitivity (H335) .

- PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. For aerosol-prone steps, employ P95 respirators ().

- Ventilation : Conduct reactions in fume hoods with local exhaust to limit dust exposure.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Core modifications : Introduce substituents at the furan 2-position (e.g., halogenation, alkyl chains) to modulate lipophilicity (logP).

- Hydroxyamidine moiety : Replace with other zinc-binding groups (e.g., hydroxamic acid) to assess metalloenzyme inhibition (e.g., HDACs, MMPs) .

- In silico modeling : Perform docking studies using AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, as in ).

- Biological assays : Screen derivatives in enzyme inhibition assays (IC determination) and cell-based viability tests (e.g., MTT assays).

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Variable standardization : Control cell passage number, serum type (e.g., FBS vs. charcoal-stripped), and incubation time ( ).

- Mechanistic follow-up : Use RNA-seq or proteomics to identify off-target effects in divergent models (e.g., ’s approach to agrochemical target profiling).

- Pharmacokinetic analysis : Measure compound stability in assay media (e.g., plasma protein binding via ultrafiltration) to explain discrepancies between in vitro and in vivo results.

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

- Methodological Answer :

- Prodrug design : Mask the hydroxyamidine group with acetyl or phosphate esters to enhance oral bioavailability .

- Nanocarrier systems : Encapsulate in PLGA nanoparticles to prolong half-life (’s approach for agrochemical delivery).

- Metabolic stability : Conduct microsomal incubation assays (e.g., rat liver microsomes) to identify vulnerable sites for deuteration or fluorination.

Q. What experimental designs are optimal for studying the compound’s mechanism of action?

- Methodological Answer :

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics to putative targets (e.g., kinases, ).

- Gene knockout models : Apply CRISPR/Cas9 to delete suspected targets in cell lines and assess resistance (e.g., ’s structural insights into pyrimidine derivatives).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to validate target engagement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.